N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide
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Overview
Description
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide is an organic compound with the molecular formula C9H13NO2S. It belongs to the class of sulfonamides, which are widely used in various chemical and pharmaceutical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide typically involves the reaction of 4-hydroxy-2-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-4-methylbenzenesulfonamide
- N-Ethyl-2-methylbenzenesulfonamide
- N-Ethyl-4-toluenesulfonamide
Uniqueness
N-Ethyl-4-hydroxy-2-methylbenzenesulfonamide is unique due to the presence of both hydroxyl and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
N-ethyl-4-hydroxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-3-10-14(12,13)9-5-4-8(11)6-7(9)2/h4-6,10-11H,3H2,1-2H3 |
InChI Key |
JCJSQBAGWZQVOR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
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